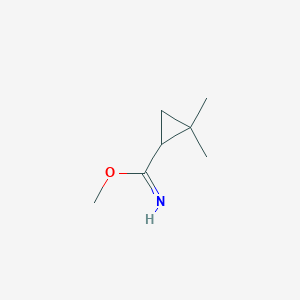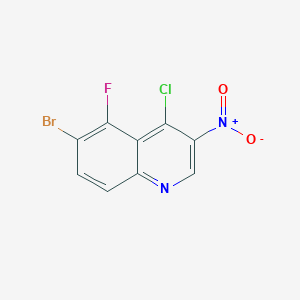
6-Bromo-4-chloro-5-fluoro-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-5-fluoro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrClFN2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-5-fluoro-3-nitroquinoline typically involves multi-step reactions starting from quinoline derivatives. Common synthetic methods include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring.
Nitration: Addition of a nitro group (-NO2) to the quinoline ring.
Industrial Production Methods
Industrial production methods often involve large-scale halogenation and nitration reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chloro-5-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted quinolines.
Reduction: Formation of 6-Bromo-4-chloro-5-fluoro-3-aminoquinoline.
Oxidation: Formation of quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-5-fluoro-3-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: Investigated for its enzyme inhibition properties and potential as a therapeutic agent.
Material Science: Utilized in the development of organic semiconductors and liquid crystals.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-5-fluoro-3-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen and nitro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline
- 6-Bromo-4-chloro-3-nitroquinoline
- 4-Amino-6-bromo-3-chloro-5-fluoropyridinecarboxylic acid
Uniqueness
6-Bromo-4-chloro-5-fluoro-3-nitroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H3BrClFN2O2 |
|---|---|
Molekulargewicht |
305.49 g/mol |
IUPAC-Name |
6-bromo-4-chloro-5-fluoro-3-nitroquinoline |
InChI |
InChI=1S/C9H3BrClFN2O2/c10-4-1-2-5-7(9(4)12)8(11)6(3-13-5)14(15)16/h1-3H |
InChI-Schlüssel |
DFQUXVWRUOSOAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C(=C2C(=C1Br)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13225154.png)

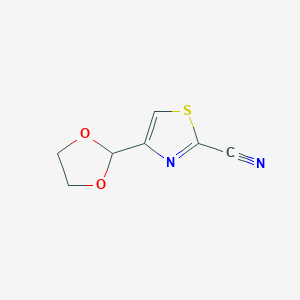
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13225175.png)
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13225189.png)
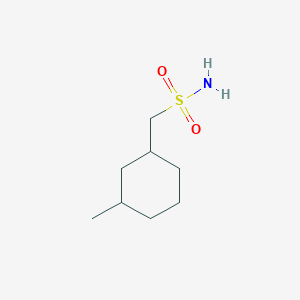
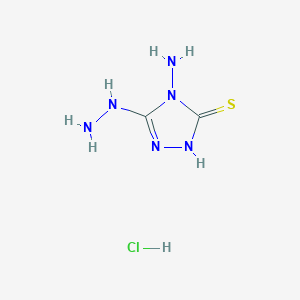

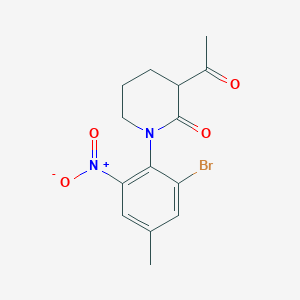
![4-Methoxy-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13225208.png)
![Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13225211.png)
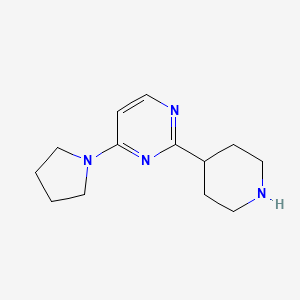
![N-{[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-sec-butyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}-N-pentylglycyl-L-leucylglycinamide](/img/structure/B13225219.png)
